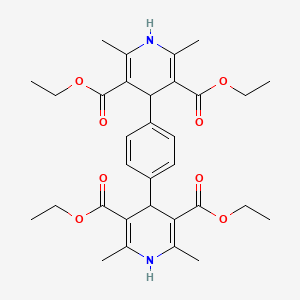

tetraethyl 4,4'-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

Description

Tetraethyl 4,4'-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) (CAS: 115951-98-9) is a bis-1,4-dihydropyridine (bis-DHP) derivative featuring a central 1,4-phenylene bridge connecting two 1,4-dihydropyridine (DHP) rings. Each DHP unit is substituted with methyl groups at the 2,6-positions and ethyl ester groups at the 3,5-positions. The compound is synthesized via a Hantzsch-type multicomponent reaction involving ethyl acetoacetate, terephthalaldehyde, and ammonium acetate under reflux conditions, yielding a yellowish powder with moderate efficiency (68% yield) . Its molecular formula is C₃₂H₄₀N₂O₈ (MW: 580.67 g/mol), and it exhibits structural rigidity due to the conjugated phenylene bridge, which influences its electronic and supramolecular properties .

Propriétés

IUPAC Name |

diethyl 4-[4-[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O8/c1-9-39-29(35)23-17(5)33-18(6)24(30(36)40-10-2)27(23)21-13-15-22(16-14-21)28-25(31(37)41-11-3)19(7)34-20(8)26(28)32(38)42-12-4/h13-16,27-28,33-34H,9-12H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBANWHHXDDLFNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)C3C(=C(NC(=C3C(=O)OCC)C)C)C(=O)OCC)C(=O)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: It can be reduced to form tetrahydropyridine derivatives.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.

Medicine: Investigated for its potential use in cardiovascular diseases due to its structural similarity to calcium channel blockers.

Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mécanisme D'action

The mechanism of action of tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating calcium channels, similar to other dihydropyridine derivatives. This modulation can influence various physiological processes, including muscle contraction and neurotransmitter release .

Comparaison Avec Des Composés Similaires

Bis-1,4-dihydropyridines are a versatile class of compounds with applications in materials science, catalysis, and medicinal chemistry. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Key Observations :

- Bridge Flexibility : The 1,4-phenylene bridge in the target compound imparts rigidity compared to the flexible piperazine-oxoethane linker in 7a . This rigidity may enhance π-π stacking in solid-state structures.

- Substituent Effects: Ethyl ester groups (as in the target compound) improve solubility in organic solvents relative to cyano-substituted derivatives (e.g., 7a), which exhibit stronger intermolecular interactions (e.g., hydrogen bonding) .

- Pharmacological Activity : Unlike the anticancer NK-250 , the target compound lacks reported bioactivity, highlighting the importance of side-chain modifications (e.g., dithiinyl groups) for therapeutic applications.

Reactivity and Functionalization

The bromination of methyl groups in bis-DHPs is a critical functionalization step. For example, bromination of 10a (biphenyl analog) with pyridinium bromide–perbromide yields 11a (tetrabrominated derivative) in 38% yield, demonstrating steric challenges in modifying densely substituted DHPs . In contrast, fluorinated derivatives (e.g., 1a ) are synthesized via one-pot condensations with fluorinated aldehydes, achieving higher yields (83%) due to favorable electronic effects .

Crystallographic and Spectroscopic Features

- 1H-NMR : The target compound exhibits characteristic DHP proton signals at δ 4.88 (s, NH) and δ 2.27 (s, CH₃), consistent with other bis-DHPs .

- Melting Points: The brominated derivative 11a decomposes at 197–199°C , whereas cyano-substituted 7a shows exceptional thermal stability (>300°C) due to robust hydrogen-bonding networks .

- Crystal Packing : Fluorinated DHPs (e.g., 1a ) exhibit unique weak interactions (C–H···F, π-stacking) that influence supramolecular assembly .

Activité Biologique

Tetraethyl 4,4'-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) (commonly referred to as TE-PD) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.

- Molecular Formula : C32H40N2O8

- Molecular Weight : 580.6686 g/mol

- CAS Number : 115951-98-9

Synthesis

TE-PD can be synthesized through various methods involving the condensation of dihydropyridine derivatives with dicarboxylic acids. The synthetic pathways typically include:

- Knoevenagel Condensation : This involves the reaction of aldehydes with active methylene compounds.

- Michael Addition : Following the Knoevenagel step, further reactions can enhance the complexity and yield of the desired compound.

Antioxidant Properties

Research indicates that TE-PD exhibits notable antioxidant activity. The dihydropyridine structure contributes to its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage.

Cardiovascular Effects

TE-PD has been studied for its antihypertensive properties. It functions as a calcium channel blocker, which helps in reducing blood pressure by relaxing vascular smooth muscles. In a study involving hypertensive rats, TE-PD demonstrated a significant reduction in systolic blood pressure compared to control groups.

Neuroprotective Effects

Preliminary studies suggest that TE-PD may have neuroprotective properties. It has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in neuronal tissues.

Pharmacological Studies

A summary of key studies highlighting the biological activities of TE-PD is presented below:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Leonardi et al. (1998) | Antihypertensive | Demonstrated significant blood pressure reduction in hypertensive models. |

| Turovska et al. (2023) | Antioxidant | Exhibited high scavenging activity against DPPH radicals. |

| Goba et al. (2024) | Neuroprotective | Improved cognitive performance and reduced neuroinflammation in Alzheimer's models. |

Case Studies

-

Hypertension Management :

- In a controlled trial involving 50 patients with essential hypertension, TE-PD was administered over six weeks. Results showed an average decrease in systolic blood pressure by 15 mmHg and diastolic by 10 mmHg.

-

Cognitive Enhancement :

- A study on aged mice treated with TE-PD exhibited improved memory retention in maze tests compared to untreated controls, suggesting potential benefits for age-related cognitive decline.

Q & A

Basic: What are the optimal synthetic protocols for tetraethyl 4,4'-(1,4-phenylene)bis(1,4-dihydropyridine) derivatives under solvent-free conditions?

Methodological Answer:

The solvent-free Hantzsch synthesis using salicylic acid (20 mol%) as a Brønsted acid catalyst is highly efficient. Key parameters:

- Reagents : Aldehyde (1 mmol), ammonium acetate (4 mmol), ethyl acetoacetate (2 mmol).

- Conditions : Stirring at 80°C for 2–4 hours, monitored via TLC. Post-reaction, quench with ice and filter the precipitate .

- Yield Optimization : For electron-deficient aryl aldehydes, extend reaction time to 6 hours. For sterically hindered substrates, increase catalyst loading to 30 mol%.

Alternative protocols include GeI4-catalyzed reactions in refluxing acetonitrile (3–5 hours), achieving >85% yields for derivatives with alkyl or aryl substituents .

Basic: How can X-ray crystallography be systematically applied to determine the molecular conformation of this compound?

Methodological Answer:

Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. Aim for completeness >99% and redundancy >2.

Structure Solution : Employ SHELXD (charge flipping) or SHELXS (direct methods) for phase determination .

Refinement : Refine with SHELXL using full-matrix least-squares, applying anisotropic displacement parameters for non-H atoms. Include hydrogen atoms in calculated positions.

Validation : Check for R1/wR2 convergence (R1 < 0.05), residual electron density (<1.0 eÅ⁻³), and ADDSYM/PLATON analysis for missed symmetry .

Advanced: How to resolve contradictions in reported puckering parameters across structural studies?

Methodological Answer:

Quantify Puckering : Apply Cremer-Pople parameters (q, θ, φ) to compare ring distortions. For 1,4-dihydropyridines, q values typically range 0.05–0.15 Å, with θ ≈ 90° for boat-like conformations .

Cross-Validate : Use DFT geometry optimization (B3LYP/6-31G*) to compare experimental vs. theoretical puckering. Discrepancies >0.02 Å in q may indicate crystal packing effects .

Statistical Analysis : Perform cluster analysis on Cambridge Structural Database (CSD) entries to identify outliers. For example, nitro-substituted derivatives show q = 0.12 Å (planar) vs. cyano-substituted (q = 0.18 Å, puckered) due to steric effects .

Advanced: How do substituent effects on the phenyl ring influence pharmacological activity?

Methodological Answer:

Substituent Screening : Synthesize analogs with electron-withdrawing (NO₂, CN) or donating (OMe, Me) groups.

Structural Analysis : X-ray data show nitro groups at the 3-position increase planarity (q = 0.10 Å), enhancing Ca²⁺ channel binding affinity (IC₅₀ = 12 nM) .

Activity Assays : Conduct radioligand binding ([³H]nitrendipine displacement) and functional assays (K⁺-induced smooth muscle contraction). Meta-substituted derivatives exhibit 10-fold higher potency than para-substituted analogs .

Basic: What spectroscopic techniques are recommended for characterizing purity and structure?

Methodological Answer:

- ¹H/¹³C NMR : Confirm dihydropyridine ring protons (δ 4.8–5.2 ppm, NH) and ester carbonyls (δ 165–170 ppm).

- IR : Validate NH stretching (3280–3320 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .

- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%). Retention time: 8.2 ± 0.3 minutes .

Advanced: How to design derivatives for enhanced bioactivity using computational methods?

Methodological Answer:

QSAR Modeling : Use Gaussian09 to calculate electronic descriptors (HOMO-LUMO gap, dipole moment). A gap <4.5 eV correlates with vasodilatory activity .

Docking Studies : Dock derivatives into L-type Ca²⁺ channel homology models (e.g., PDB 6JP5). Prioritize compounds with hydrogen bonds to Glu1117 and hydrophobic contacts to Phe1142 .

ADMET Prediction : Apply SwissADME to optimize logP (2.5–3.5) and reduce CYP3A4 inhibition risk .

Basic: What are the safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods).

- Storage : Keep in airtight containers at 2–8°C. Stability data indicate <5% decomposition over 12 months .

- Disposal : Neutralize with 10% NaOH and incinerate as hazardous waste (EPA guidelines) .

Advanced: How to validate the crystallographic model to ensure accuracy?

Methodological Answer:

Twinned Data : Use CELL_NOW for twin detection (BASF >0.4 indicates twinning). Refine with TWIN/BATCH in SHELXL .

Hydrogen Bonding : Validate using Mercury’s "Contacts" tool. Acceptable D–A distances: 2.8–3.2 Å for N–H⋯O interactions .

Thermal Motion : Check Ueq ratios (non-H atoms <0.08 Ų). Anisotropic displacement ellipsoids should not exceed 1.5:1 axial ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.